molecular formula C4H6N4 B072211 1,2,4,5-Tetrazine, 3,6-dimethyl- CAS No. 1558-23-2

1,2,4,5-Tetrazine, 3,6-dimethyl-

Cat. No.: B072211
CAS No.: 1558-23-2
M. Wt: 110.12 g/mol
InChI Key: DGLYTMLIGRQDPE-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 3,6-dimethyl-, also known as 1,2,4,5-Tetrazine, 3,6-dimethyl-, is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4,5-Tetrazine, 3,6-dimethyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,4,5-Tetrazine, 3,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetrazine, 3,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-dimethyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLYTMLIGRQDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165971
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-23-2
Record name Dimethyl-s-tetrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Tetrazine, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethyl-1,2,4,5-tetrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the unique structural characteristics of 3,6-dimethyl-1,2,4,5-tetrazine and how are they confirmed?

A1: 3,6-dimethyl-1,2,4,5-tetrazine exhibits a distinct boat conformation, with the amide-substituted nitrogen atoms deviating from the plane formed by the remaining four atoms of the tetrazine ring. This structural feature has been confirmed through single-crystal X-ray diffraction studies. [, ]

Q2: How does the structure of 3,6-dimethyl-1,2,4,5-tetrazine derivatives influence their antitumor activity?

A2: Research indicates that 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives possess notable in vitro antitumor activity against various cancer cell lines, including SGC-7901, HO-8910, MCF-7, and A-549. Further investigations revealed promising in vivo activity against A-549 xenografts in mice models. []

Q3: How does 3,6-dimethyl-1,2,4,5-tetrazine behave in acidic and basic aqueous solutions?

A3: Both 3,6-dimethyl-1,2,4,5-tetrazine and its 1,4-dihydro derivative form stable radicals in aqueous solutions with varying pH levels. This radical formation has been studied using electron spin resonance (ESR) spectroscopy. []

Q4: How does 3,6-dimethyl-1,2,4,5-tetrazine contribute to the semiconducting properties of materials?

A4: When used as a bridging ligand in stacked transition metal macrocycles, 3,6-dimethyl-1,2,4,5-tetrazine enhances intrinsic conductivity. This effect is attributed to the compound's low oxidation potential and the low-lying LUMO (Lowest Unoccupied Molecular Orbital) in the resulting bridged systems. []

Q5: What is known about the photodissociation of 3,6-dimethyl-1,2,4,5-tetrazine?

A5: Studies reveal that 3,6-dimethyl-1,2,4,5-tetrazine undergoes unimolecular photodissociation in the gas phase through a vibrationally excited ground state. This process is faster than vibrational energy redistribution to substituents like methyl groups. []

Q6: Does 3,6-dimethyl-1,2,4,5-tetrazine form any interesting complexes?

A6: Yes, 3,6-dimethyl-1,2,4,5-tetrazine demonstrates a unique ability to coordinate with silver(I) ions, acting as a µ4-bridging ligand. This interaction leads to the formation of three-dimensional framework structures and enhances the electron-deficient tetrazine system's capacity for anion-π interactions. []

Q7: Is 3,6-dimethyl-1,2,4,5-tetrazine found naturally?

A7: Yes, 3,6-dimethyl-1,2,4,5-tetrazine has been identified in the root and litter extracts of Casuarina equisetifolia. []

Q8: Has the reactivity of 3,6-dimethyl-1,2,4,5-tetrazine been studied?

A8: Yes, research has explored the synthesis of various dihydro- and tetrahydro-derivatives of 3,6-dimethyl-1,2,4,5-tetrazine. The reaction pathways and relative stability of these derivatives have been investigated. []

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